(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Cyanocyclopentyl Intermediate: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction involving cyclopentyl bromide and sodium cyanide.
Coupling with Ethylsulfamoylphenyl Group: The ethylsulfamoylphenyl group can be synthesized by reacting 4-bromoethylbenzene with sulfamide under basic conditions.
Formation of the Enamide: The final step involves coupling the cyanocyclopentyl intermediate with the ethylsulfamoylphenyl group using a palladium-catalyzed Heck reaction, resulting in the formation of the (E)-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted enamides or other derivatives.
Scientific Research Applications
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-3-phenylprop-2-enamide: Lacks the ethylsulfamoyl group, resulting in different chemical properties and reactivity.
N-(1-Cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide: Contains a methylsulfamoyl group instead of an ethylsulfamoyl group, leading to variations in its biological activity and applications.
Uniqueness
(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of both the cyanocyclopentyl and ethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBAVRYJPZLWRM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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